N-(5-chloro-2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H12ClN3O3S and its molecular weight is 313.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.0287901 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research on thiadiazole derivatives, including compounds similar to N-(5-chloro-2,4-dimethoxyphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, has demonstrated their potential in various scientific applications. One study explored the Convenient Preparations of 3,5-Disubstituted 1,2,4-Thiadiazoles by oxidative dimerization of thioamides, highlighting a method for preparing thiadiazole derivatives with potential for further functionalization (Takikawa et al., 1985).
Biological Activities
Anticancer Potential : A study on novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety revealed potent anticancer activities. These derivatives were synthesized and evaluated in vitro, showing significant inhibition against specific cancer cell lines, indicating the promise of thiadiazole derivatives in cancer research (Gomha et al., 2017).
Anti-Inflammatory and Analgesic Properties : Another investigation focused on benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were synthesized and tested for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, showcasing the therapeutic potential of thiadiazole derivatives in managing pain and inflammation (Abu‐Hashem et al., 2020).
Antimicrobial Applications : The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole was explored for their potential as antimicrobial agents. These derivatives demonstrated moderate activity against various bacterial and fungal strains, suggesting their use in developing new antimicrobial agents (Sah et al., 2014).
Chemical and Physical Properties
- Crystal Structure Analysis : Research on the crystal structure and Hirshfeld surface analysis of thiadiazole derivatives provides insights into the molecular interactions and stability of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of thiadiazole derivatives in material science and pharmaceuticals (Prabhuswamy et al., 2016).
Properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-4-methylthiadiazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S/c1-6-11(20-16-15-6)12(17)14-8-4-7(13)9(18-2)5-10(8)19-3/h4-5H,1-3H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMJGOYWUAQALW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.